2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(4-methylphenyl)methyl]acetamide
Description
This compound features a 1,2,4-oxadiazole ring linked to a 3-methylphenyl group, a dihydropyridin-2-one scaffold, and an acetamide moiety substituted with a 4-methylbenzyl group. The oxadiazole and dihydropyridinone motifs are critical for its bioactivity, particularly in antiproliferative and anti-inflammatory applications .
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-[5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3/c1-16-6-8-18(9-7-16)13-25-21(29)15-28-14-20(10-11-22(28)30)24-26-23(27-31-24)19-5-3-4-17(2)12-19/h3-12,14H,13,15H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QASIQADOCPBSGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(4-methylphenyl)methyl]acetamide involves multiple steps. The synthetic route typically starts with the preparation of the oxadiazole ring, followed by the introduction of the pyridine ring and the benzyl group. Common reagents used in these reactions include acetic anhydride, pyridine, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve continuous flow processes to ensure high yield and purity .
Chemical Reactions Analysis
2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(4-methylphenyl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl and pyridine rings, using reagents like halogens or alkylating agents.
Scientific Research Applications
2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(4-methylphenyl)methyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its combination of oxadiazole and dihydropyridinone cores. Below is a comparative analysis of its structural analogs:
Key Observations
Oxadiazole vs. Triazole Cores :
- The target compound’s 1,2,4-oxadiazole ring may confer higher metabolic stability and stronger hydrogen-bonding capacity than triazole-containing analogs (e.g., ), which could enhance target binding .
- Triazole derivatives (e.g., ) exhibit anti-exudative activity comparable to diclofenac, suggesting that sulfanyl-acetamide groups are critical for this effect .
The 4-methylbenzyl acetamide group in the target compound contrasts with the 2-methoxy-5-methylphenyl () and 4-chlorophenyl () groups, which may alter solubility and membrane permeability .
Biological Activity Trends: Oxadiazole-containing compounds (e.g., , target) are predominantly associated with antiproliferative activity, while triazole derivatives () focus on anti-inflammatory/anti-exudative effects . The dihydropyridinone moiety in the target compound is rare in the cited analogs, possibly contributing to unique pharmacokinetic or dynamic properties .
Research Findings and Structure-Activity Relationship (SAR)
Antiproliferative Activity
- The target compound’s oxadiazole and dihydropyridinone scaffold aligns with ’s hydroxyacetamide derivatives, which showed IC₅₀ values of 10–50 µM against cancer cell lines .
- Compound 60 (), featuring a related oxadiazole-pyridine structure, demonstrated high potency (IC₅₀ < 1 µM) in kinase inhibition assays, suggesting that the target compound may achieve similar efficacy with optimized substituents .
Anti-Inflammatory Potential
- While direct data for the target compound are unavailable, ’s triazole-acetamide derivatives reduced exudate volume by 40–60% at 10 mg/kg, comparable to diclofenac (8 mg/kg). The target’s methylphenyl groups may enhance duration of action .
Biological Activity
The compound 2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(4-methylphenyl)methyl]acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, particularly in the context of cancer research and antimicrobial activity.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 366.42 g/mol. The structure features a dihydropyridine core linked to an oxadiazole moiety, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Dihydropyridine Core : This is achieved through a condensation reaction involving appropriate aldehydes and amines.
- Introduction of the Oxadiazole Ring : The oxadiazole moiety is synthesized via cyclization reactions that involve hydrazine derivatives and carboxylic acids.
- Final Acetylation : The introduction of the acetamide group is performed to enhance solubility and biological activity.
1. Anticancer Activity
Recent studies have demonstrated that compounds containing oxadiazole and dihydropyridine structures exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds often induce apoptosis in cancer cells by activating caspase pathways and increasing the expression of tumor suppressor proteins such as p53 .
- Case Study : A derivative similar to the target compound showed IC50 values in the micromolar range against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 0.65 |
| Similar Compound | HeLa | 2.41 |
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Broad-Spectrum Activity : Compounds with oxadiazole rings have shown efficacy against both Gram-positive and Gram-negative bacteria .
- Case Study : A related oxadiazole derivative exhibited EC50 values as low as 8.72 µg/mL against Xanthomonas species, indicating potent antibacterial activity .
| Compound | Target Bacteria | EC50 (µg/mL) |
|---|---|---|
| This compound | Xanthomonas spp. | 8.72 |
| Related Compound | Pseudomonas spp. | 12.85 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it can lead to cellular damage in tumor cells.
- Disruption of Cell Cycle : Studies indicate that these compounds can arrest the cell cycle at various phases, particularly G0-G1 phase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
